3,4-Dimethoxyphenyl-beta-d-glucopyranoside
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Overview
Description
3,4-Dimethoxyphenyl beta-D-glucoside is a natural compound found in various plantsThe compound has the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenyl beta-D-glucoside can be synthesized through the glycosylation of 3,4-dimethoxyphenol with a suitable glycosyl donor. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions . The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of 3,4-Dimethoxyphenyl beta-D-glucoside often involves extraction from natural sources such as the herbs of Phyllanthus emblica. The extraction process includes maceration with solvents like methanol, followed by purification using column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl glucosides.
Scientific Research Applications
3,4-Dimethoxyphenyl beta-D-glucoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Skin-lightening Properties: The compound inhibits tyrosinase, an enzyme involved in melanin production, leading to reduced pigmentation.
Comparison with Similar Compounds
3,4-Dimethoxyphenyl beta-D-glucoside can be compared with other similar compounds such as:
3,4-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the glucoside moiety, resulting in different chemical properties and applications.
Equiseoside A and B: Newly discovered glucosides with similar antioxidant properties but different structural features.
These comparisons highlight the unique structural and functional aspects of 3,4-Dimethoxyphenyl beta-D-glucoside, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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